molecular formula C24H19FN2O3 B2893611 [3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl](4-fluorophenyl)methanone CAS No. 955975-67-4

[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl](4-fluorophenyl)methanone

Cat. No.: B2893611
CAS No.: 955975-67-4
M. Wt: 402.425
InChI Key: XMHKAXYYZCEGTA-UHFFFAOYSA-N
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Description

[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl](4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C24H19FN2O3 and its molecular weight is 402.425. The purity is usually 95%.
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Scientific Research Applications

The chemical compound “3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-ylmethanone” has been investigated in various scientific research contexts, primarily for its potential applications in organic synthesis, material science, and its role as a precursor in the development of pharmacologically relevant compounds. Below are the details of these applications, strictly adhering to the requirements to focus only on scientific research, excluding drug use, dosage, and side effects.

Organic Synthesis and Chemical Reactivity

A foundational aspect of research on this compound involves its role in organic synthesis, particularly in fluorination reactions and the creation of heterocyclic compounds. Stavber et al. (2002) demonstrated the use of fluorine atom transfer reagents in the direct α-fluorination of ketones, which is pivotal for introducing fluorine atoms into organic molecules without prior activation of the target molecules (Stavber, Jereb, & Zupan, 2002). Similarly, research by Mabkhot et al. (2010) on the synthesis of thieno[2,3-b]-thiophene derivatives showcases the versatility of pyrazolyl-substituted methanones in constructing complex heterocyclic frameworks, which are fundamental in the development of materials and pharmaceuticals (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010).

Material Science and Photophysical Properties

The study of thermally activated delayed fluorescent (TADF) emitters represents another critical area of application. Kim, Choi, and Lee (2016) investigated compounds with a 3,3′-bicarbazole donor and various acceptors, including benzophenone and triazine, to exhibit high-efficiency blue emission and quantum efficiencies. This research underscores the potential of pyrazolyl-substituted methanones in the development of advanced optoelectronic devices (Kim, Choi, & Lee, 2016).

Antimicrobial and Antifungal Applications

Beyond the realm of organic synthesis and materials science, pyrazolyl-substituted methanones have been explored for their antimicrobial properties. A study by Kumar et al. (2012) synthesized a series of compounds demonstrating good antimicrobial activity comparable to standard drugs. This research highlights the potential of these compounds in addressing microbial resistance (Kumar, Meenakshi, Kumar, & Kumar, 2012). Additionally, Lv et al. (2013) synthesized novel derivatives showing promising effects on antifungal activity, further expanding the utility of these compounds in therapeutic contexts (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).

Properties

IUPAC Name

[3,4-bis(4-methoxyphenyl)pyrazol-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-29-20-11-5-16(6-12-20)22-15-27(24(28)18-3-9-19(25)10-4-18)26-23(22)17-7-13-21(30-2)14-8-17/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHKAXYYZCEGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=C2C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.